The Chemistry and Ascendant Biological Importance of 3-Methylquinoxaline-2-carboxylic Acid: An In-depth Technical Guide
The Chemistry and Ascendant Biological Importance of 3-Methylquinoxaline-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylquinoxaline-2-carboxylic acid (MQCA), a heterocyclic compound of increasing significance in medicinal chemistry and food safety. We delve into the historical context of its structural class, detail classical and modern synthetic methodologies with step-by-step protocols, and present its physicochemical and biological properties. This document serves as a vital resource for researchers engaged in the synthesis of quinoxaline derivatives and for professionals in drug development and veterinary medicine who encounter this molecule in their work.
Introduction: The Quinoxaline Scaffold and the Emergence of MQCA
The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a cornerstone in heterocyclic chemistry for over a century. Its derivatives are recognized for a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] 3-Methylquinoxaline-2-carboxylic acid (MQCA) has emerged from this distinguished family of compounds as a molecule of particular interest. Initially identified as the major metabolite of the veterinary antibiotic and growth promoter, Olaquindox, MQCA is now a critical marker for monitoring the use of this substance in livestock.[3][4] Beyond its role in veterinary diagnostics, MQCA and its derivatives are being actively investigated for their therapeutic potential, particularly in the fields of oncology and infectious diseases.[5][6]
This guide will provide a thorough examination of MQCA, from its chemical synthesis to its biological implications, offering a foundation for further research and application.
Historical Perspective: The Genesis of Quinoxaline Synthesis
The synthesis of the quinoxaline scaffold dates back to the seminal work of Oscar Hinsberg in 1884.[1] The Hinsberg condensation is a robust and versatile reaction that involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction laid the groundwork for the synthesis of a vast array of quinoxaline derivatives.
While the precise first synthesis of 3-Methylquinoxaline-2-carboxylic acid is not readily found in seminal, named reactions, its logical and classical synthesis is a direct application of the Hinsberg condensation, reacting o-phenylenediamine with pyruvic acid. In this reaction, the two carbonyl groups of pyruvic acid (the ketone and the carboxylic acid) react with the two amino groups of o-phenylenediamine to form the pyrazine ring.
Synthetic Methodologies for 3-Methylquinoxaline-2-carboxylic Acid
The synthesis of MQCA can be approached through several pathways, from classical condensation reactions to more modern, tailored methods.
Classical Synthesis: The Hinsberg Condensation
The reaction of o-phenylenediamine with pyruvic acid remains a fundamental approach to synthesizing the 3-methylquinoxalin-2(1H)-one, a precursor that can be further elaborated to MQCA. However, direct condensation to the carboxylic acid can be challenging. A more common classical approach involves the condensation of o-phenylenediamine with an ester of pyruvic acid, followed by hydrolysis.
Experimental Protocol: Two-Step Synthesis via Esterification and Hydrolysis
Step 1: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate
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To a solution of o-phenylenediamine (1 equivalent) in ethanol, add methyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to 3-Methylquinoxaline-2-carboxylic Acid
-
Dissolve the Methyl 3-methylquinoxaline-2-carboxylate (1 equivalent) in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.[7]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture by rotary evaporation to remove the methanol.[7]
-
Acidify the aqueous residue with 1N hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.[7]
-
Extract the product with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[7]
-
Evaporate the solvent under reduced pressure to yield 3-Methylquinoxaline-2-carboxylic acid as a solid.[7]
Causality Behind Experimental Choices: The use of an ester of pyruvic acid in the initial condensation step often leads to a cleaner reaction and higher yields of the quinoxaline ester compared to the direct use of the keto acid. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid.
Diagram of the Classical Synthesis Pathway
Caption: Classical two-step synthesis of MQCA.
Modern Synthetic Approaches
Modern synthetic chemistry offers several alternative routes to MQCA and its derivatives, often with improved yields, milder reaction conditions, or the ability to introduce diverse functionalities.
3.2.1. Synthesis from Quinoxaline-1,4-dioxide Precursors
A notable modern approach involves the synthesis of 3-methylquinoxaline-2-carboxylic acid derivatives from quinoxaline-1,4-dioxide precursors. This method is particularly useful for creating derivatives with specific substitutions on the benzene ring.
Experimental Protocol: Synthesis from a Dichloroquinoxaline 1,4-dioxide
This protocol describes the synthesis of a substituted MQCA derivative, highlighting the versatility of this approach.
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Beirut Reaction: React a substituted benzofuroxan with a 1,3-dicarbonyl compound (e.g., acetoacetic ester) in the presence of a base like K₂CO₃ to form a substituted 3-methylquinoxaline 1,4-dioxide.[5]
-
Nucleophilic Aromatic Substitution: The resulting quinoxaline 1,4-dioxide can then undergo nucleophilic aromatic substitution to introduce further diversity.[5]
-
Reduction and Hydrolysis: The 1,4-dioxide can be reduced, and the ester hydrolyzed to yield the final carboxylic acid. A patented method describes the reduction of a quinoxaline-1,4-dioxide derivative using potassium iodide or sodium hydrosulfite, followed by alkaline hydrolysis.
Diagram of a Modern Synthetic Pathway
Caption: A modern synthetic route to MQCA derivatives.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of MQCA is essential for its analysis and application.
Table 1: Physicochemical Properties of 3-Methylquinoxaline-2-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][8] |
| Molecular Weight | 188.18 g/mol | [3][8] |
| CAS Number | 74003-63-7 | [3][8] |
| Appearance | Yellow Solid | [9] |
| Melting Point | 188-190 °C (decomposes) | [10] |
| Solubility | DMF: 25 mg/mL; DMSO: 30 mg/mL | [3][11] |
| pKa | (Not readily available) | |
| LogP | (Not readily available) |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of MQCA.
-
¹H NMR: The proton NMR spectrum of the deuterated analogue (3-methylquinoxaline-2-carboxylic acid-d₄) shows characteristic aromatic proton signals, and a methyl singlet. In the non-deuterated form, the methyl protons typically appear as a singlet around 2.8 ppm. The aromatic protons resonate in the range of 7.3-8.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carboxylic acid carbon, and the carbons of the quinoxaline ring system.
-
IR Spectroscopy: The infrared spectrum of 3-methylquinoxaline-2-carboxylic acid-d₄ shows a characteristic O-H stretch at 3402 cm⁻¹ and a C=O stretch at 1718 cm⁻¹.[12]
-
UV-Vis Spectroscopy: MQCA exhibits absorption maxima at approximately 236, 317, and 477 nm.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight.
Biological Activity and Applications
The biological significance of MQCA is multifaceted, ranging from its role as a biomarker to its potential as a therapeutic agent.
Table 2: Biological Activities and Applications of 3-Methylquinoxaline-2-carboxylic Acid and its Derivatives
| Area of Application | Description | Key Findings | Source(s) |
| Veterinary Medicine | Major metabolite of the antibiotic Olaquindox. Used as a marker for Olaquindox residue in animal tissues. | Sensitive methods for its detection in chicken and pork have been developed using LC-MS/MS. | [13][14][15] |
| Anticancer Research | Derivatives of 3-methylquinoxaline are being investigated as potential anticancer agents. | Certain derivatives have shown promising cytotoxic activities against various cancer cell lines. | [6] |
| Antimycobacterial Research | Quinoxaline-2-carboxylic acid derivatives are being explored for their activity against Mycobacterium tuberculosis. | Some 3-methylquinoxaline 1,4-dioxide derivatives exhibit significant antimycobacterial activity. | [5] |
| Cell Biology | Induces cell cycle arrest at the S phase and is toxic to Chang liver cells. | The toxicity is concentration- and time-dependent. | [3] |
Diagram of the Biological Significance of MQCA
Caption: The central role of MQCA in different scientific fields.
Conclusion
3-Methylquinoxaline-2-carboxylic acid, a molecule with historical roots in classical heterocyclic chemistry, has evolved into a compound of significant contemporary interest. Its synthesis, accessible through both traditional and modern methods, provides a platform for the development of novel derivatives. The established role of MQCA as a biomarker in veterinary medicine is now complemented by its growing potential in medicinal chemistry. This guide has provided a detailed overview of the discovery, synthesis, properties, and applications of MQCA, intended to serve as a valuable resource for scientists and researchers. The continued exploration of this versatile quinoxaline derivative is poised to yield further advancements in both analytical and therapeutic sciences.
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